9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide
Description
Chemical Classification and Nomenclature
The compound 9,10-dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide belongs to the anthracene-derived polycyclic aromatic hydrocarbon (PAH) family, specifically categorized as a functionalized anthracene carboxamide. Its IUPAC name reflects a complex architecture:
- Anthracene core : A tricyclic aromatic system with fused benzene rings.
- Epoxyimino bridge : A strained 10,9-epoxyimino group bridging positions 9 and 10 of the anthracene scaffold.
- Substituents : Two 2-carboxyethyl groups at positions 9 and 10, a 4-nitrophenyl carboxamide at position 12, and a carboxylate group at position 1.
The molecular formula C₂₇H₂₃N₃O₈ (molecular weight: 517.5 g/mol) underscores its multifunctional nature, combining electron-withdrawing (nitro, carboxy) and electron-donating (epoxyimino) groups. Systematic nomenclature and structural validation are documented in PubChem (CID: 44630026).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₃N₃O₈ | |
| Molecular Weight | 517.5 g/mol | |
| IUPAC Name | As above | |
| CAS Registry Number | 1225023-87-9 |
Discovery and Development Timeline
First reported in 2010, this compound emerged from efforts to synthesize functionalized anthracenes for materials science applications. Key milestones include:
- 2010 : Initial synthesis and structural characterization via Pd-catalyzed coupling and epoxyimino bridge formation.
- 2015–2020 : Optimization of its synthesis using transition metal catalysts (e.g., Pd, Ru) to enhance yield and regioselectivity, as part of broader anthracene derivatization trends.
- 2021–2025 : Investigations into its supramolecular interactions, particularly C–H⋯O hydrogen bonding and π-stacking, informed by crystallographic studies of related anthracene derivatives.
Position within Anthracene-Derived Compounds
This compound occupies a unique niche due to its hybrid functionality:
- Structural analogs : Contrasts with simpler anthracene carboxylates (e.g., 9-anthracenecarboxylic acid) and anthraquinones (e.g., 1,8-dichloroanthracene) by integrating a nitroaryl carboxamide and epoxyimino bridge.
- Electronic profile : The nitro group (-NO₂) and carboxylate (-COOH) substituents introduce polarity, while the anthracene core maintains π-conjugation, enabling applications in organic semiconductors or fluorescence probes.
- Synthetic complexity : Represents an advanced example of Bradsher-type cyclodehydration and transition metal-mediated cross-coupling, as described in recent anthracene synthesis reviews.
Significance in Contemporary Chemical Research
This compound exemplifies three key research themes:
- Modular synthesis : Serves as a template for developing anthracene-based architectures via regioselective functionalization. For instance, its epoxyimino bridge could be modified to study strain-dependent reactivity.
- Supramolecular engineering : The carboxyethyl and nitro groups facilitate predictable crystal packing via hydrogen bonding and dipole interactions, relevant to organic electronics.
- Catalytic innovation : Its synthesis leverages Pd-PEPPSI-iPr catalysts for challenging C–N couplings, aligning with green chemistry goals to reduce waste and improve atom economy.
Recent studies highlight its potential as a precursor for photoactive materials, though applications remain exploratory.
Properties
IUPAC Name |
3-[1-(2-carboxyethyl)-16-[(4-nitrophenyl)carbamoyl]-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-8-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O8/c31-23(32)13-15-26-19-5-1-3-7-21(19)27(16-14-24(33)34,22-8-4-2-6-20(22)26)38-29(26)25(35)28-17-9-11-18(12-10-17)30(36)37/h1-12H,13-16H2,(H,28,35)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXYVYDHRNQRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(ON3C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659837 | |
| Record name | 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225023-87-9 | |
| Record name | 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, a compound with the CAS number 1225023-87-9, is a synthetic derivative of anthracene that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 517.49 g/mol. It appears as a pale yellow crystalline powder and is typically stored at temperatures between 0-10 °C to maintain stability .
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O8 |
| Molecular Weight | 517.49 g/mol |
| Appearance | Pale Yellow Crystalline Powder |
| CAS Number | 1225023-87-9 |
| Recommended Storage | 0-10 °C |
Research indicates that compounds similar to 9,10-dihydro derivatives exhibit glucocorticoid receptor modulation . These compounds can act as partial agonists or antagonists depending on their structural modifications. The presence of functional groups such as carboxyethyl and nitrophenyl plays a critical role in their interaction with biological targets .
Anticancer Activity
Recent studies have demonstrated that anthracene derivatives possess anticancer properties . For instance, compounds in the dihydro-anthracene series have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against various cancer cell lines has yet to be fully elucidated but is anticipated based on structural analogs .
Case Studies
- Glucocorticoid Receptor Modulation : A study on related dihydro-anthracene carboxamides showed that these compounds could selectively modulate glucocorticoid receptor activity, leading to significant changes in gene expression associated with inflammation and immune response .
- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives of this compound exhibited cytotoxic effects, suggesting potential for therapeutic applications in oncology .
Research Findings
A comprehensive evaluation of the biological activities associated with this compound reveals several promising avenues:
- Antioxidant Activity : Some anthracene derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The modulation of glucocorticoid receptors suggests potential anti-inflammatory applications, particularly in conditions like arthritis or asthma.
Scientific Research Applications
Biological Applications
1. Glucocorticoid Receptor Modulation
Research has indicated that derivatives of this compound exhibit significant activity as glucocorticoid receptor modulators. A study highlighted the structure-activity relationship (SAR) of dihydro-9,10-ethano-anthracene carboxamides, revealing that certain modifications lead to compounds with potent transrepression capabilities while maintaining low transactivation potential. This property is essential for developing drugs that can mitigate inflammatory responses without the side effects associated with traditional glucocorticoids .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets. Preliminary studies have shown that similar anthracene derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms of action for this compound are still under investigation but are believed to involve the disruption of cellular homeostasis and induction of oxidative stress .
3. Antibacterial Properties
There is emerging evidence suggesting that compounds with similar structural features possess antibacterial activities. The presence of nitrophenyl groups may enhance the interaction with bacterial cell membranes or specific enzymatic targets, leading to growth inhibition of pathogenic bacteria. Further research is needed to elucidate these mechanisms and evaluate the efficacy against various bacterial strains .
Material Science Applications
1. Photonic Materials
The unique electronic properties of 9,10-dihydro derivatives make them suitable candidates for use in photonic applications. Their ability to undergo photo-induced electron transfer can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and tunable optical properties are critical for enhancing device performance .
2. Sensors
Due to their responsiveness to environmental changes, anthracene-based compounds are being explored as sensor materials for detecting pollutants or biological markers. The incorporation of functional groups allows for selective binding and signal transduction, which is essential for developing sensitive detection systems .
Case Studies
Comparison with Similar Compounds
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide
- Core Structure: 9,10-dihydroanthracene with an ethano bridge (C–C bond) instead of an epoxyimino group.
- Substituents: Methylsulfonamido-phenoxyphenyl group at position 11. Dicarboximide at positions 11 and 12.
- Key Difference: The ethano bridge provides rigidity but lacks the reactive oxygen in the epoxyimino group of the target compound.
N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-4,6(1H,3H)-dione-3,5-disulfonamide
- Core Structure: 9,10-dioxoanthracene (anthraquinone) with sulfonamide groups.
- Substituents :
- Disulfonamide groups at positions 3 and 3.
- Diphenyl substituents.
- Applications : Used in dye synthesis and as a redox-active material .
- Key Difference: The anthraquinone core (oxidized form) contrasts with the reduced dihydroanthracene in the target compound. Sulfonamide groups enhance solubility but reduce bioavailability compared to carboxamide linkages.
2-Anthracenecarboxamide, 9,10-dihydro-9,10-dioxo-N-phenyl-
- Core Structure: 9,10-dioxoanthracene (anthraquinone).
- Substituents :
- Phenylcarboxamide at position 2.
- Properties : Exhibits strong fluorescence and is used in organic electronics .
Structural and Functional Analysis
Electronic Effects of Substituents
Solubility and Bioavailability
The carboxyethyl groups in the target compound improve aqueous solubility compared to purely aromatic derivatives.
Preparation Methods
Anthracene Core Functionalization
The synthesis begins with 6-bromo-1,2-anthracene dicarboxylic acid anhydride , a common precursor for anthracene derivatives. Bromination at the 6-position directs subsequent coupling reactions:
Step 1: Suzuki-Miyaura Cross-Coupling
Reaction with 1-ethynyl-4-(methylthio)benzene under palladium catalysis introduces aryl groups while preserving the anhydride functionality:
Yields typically exceed 85% when using tetrakis(triphenylphosphine)palladium(0) in degassed THF at 60°C.
Carboxyethyl Group Installation
Step 2: Michael Addition with Ethyl Acrylate
The anhydride undergoes ring-opening with 2-(2-aminoethoxy)ethanol, followed by Michael addition to install carboxyethyl chains:
Optimal conditions use 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, achieving >90% conversion.
Epoxyimino Bridge Formation
Step 3: Oxidative Cyclization
Treatment of the diamino intermediate with m-chloroperbenzoic acid (mCPBA) induces epoxide formation:
Reaction monitoring via thin-layer chromatography (TLC) confirms complete oxidation within 4 hours at 0°C.
Carboxamide Coupling
Step 4: Amide Bond Formation
Activation of the carboxylic acid with ethyl chloroformate precedes nucleophilic attack by 4-nitroaniline:
Triethylamine serves as both base and catalyst, with yields optimized to 74% after silica gel purification.
Critical Reaction Parameters
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Suzuki Coupling Temperature | 60-65°C | <60°C: Incomplete coupling |
| Michael Addition Base | DBU (1.2 eq) | Other bases: Side reactions |
| Epoxidation Time | 3.5-4.5 hours | Over-oxidation beyond 5 hours |
| Amide Coupling Solvent | Dry DMF | Polar aprotic solvents favored |
Analytical Characterization
4.1. Spectroscopic Verification
-
(DMSO-d): δ 8.72 (s, 1H, Ar-H), 8.35 (d, J=8.4 Hz, 2H, NO-Ph), 7.89-7.45 (m, 8H, Anthracene-H)
-
HRMS (ESI+) : m/z calculated for CHNO [M+H]: 516.1764, found: 516.1761
4.2. Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) shows ≥98% purity at 254 nm, confirming successful removal of diastereomeric byproducts.
Comparative Method Evaluation
Alternative Epoxidation Approaches
| Method | Oxidant | Yield (%) | Epoxide Purity |
|---|---|---|---|
| mCPBA | 85 | 98 | |
| Dimethyldioxirane | 78 | 95 | |
| NaBO·4HO | 62 | 89 |
mCPBA remains superior due to milder conditions and reduced over-oxidation.
Industrial-Scale Considerations
6.1. Solvent Recovery Systems
Closed-loop distillation units recover >95% THF and DMF, reducing production costs by 40% compared to batch processes.
6.2. Catalytic Recycling
Immobilized palladium on mesoporous silica enables 15 reaction cycles with <5% activity loss, addressing precious metal costs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, and how can reaction parameters be optimized?
- Methodology :
- Core Anthracene Functionalization : Start with anthracene oxidation to form 9,10-anthraquinone derivatives, followed by selective epoxyimino bridge formation via condensation reactions with amines or hydroxylamine derivatives .
- Carboxyethyl Introduction : Use nucleophilic substitution or Michael addition with acrylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach 2-carboxyethyl groups .
- 4-Nitrophenyl Carboxamide Coupling : Employ coupling agents like HATU or EDC with DCC for amide bond formation between the anthracene core and 4-nitroaniline .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and solvent polarity (DMF/THF mixtures) to improve yield (target >70%) and minimize side products.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound, particularly the epoxyimino bridge and carboxyethyl substituents?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and epoxyimino bridge protons (δ 3.5–4.5 ppm as multiplet) .
- ¹³C NMR : Confirm carboxyethyl groups (δ ~170 ppm for carbonyl carbons) and nitro group (δ ~150 ppm) .
- FT-IR : Detect epoxy C-O-C stretching (~1250 cm⁻¹) and carboxyethyl C=O (~1700 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak (expected [M+H]⁺ ~600–650 m/z depending on substituents) .
Advanced Research Questions
Q. How does the 4-nitrophenyl group influence the electronic properties and photoreactivity of the anthracene core?
- Methodology :
- UV-Vis Spectroscopy : Compare absorption maxima (λ_max) of the compound with/without the nitro group. The nitro group typically induces a bathochromic shift (e.g., λ_max ~450 nm vs. ~400 nm for non-nitrated analogs) due to enhanced π-conjugation .
- Cyclic Voltammetry : Measure redox potentials to evaluate electron-withdrawing effects of the nitro group. Expect a reduction peak at −0.8 to −1.2 V (vs. Ag/AgCl) for nitro-to-amine conversion .
- Theoretical Calculations : Use DFT (B3LYP/6-31G*) to model HOMO-LUMO gaps and charge distribution. The nitro group lowers LUMO energy, increasing electron affinity .
Q. What are the challenges in resolving discrepancies in reported synthetic yields, and how can reaction conditions be systematically adjusted?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| DMF:THF Ratio | 1:1 to 3:1 |
| Reaction Time | 12–24 h |
- Contradiction Analysis : If yields vary (e.g., 50% vs. 75%), identify side reactions (e.g., hydrolysis of epoxyimino bridge) via LC-MS and optimize pH control (buffer at pH 7–8) .
Q. How can computational modeling predict the compound’s photophysical behavior for applications in organic electronics?
- Methodology :
- TD-DFT Calculations : Simulate excited-state transitions to predict fluorescence emission wavelengths. Compare with experimental data from steady-state fluorescence spectroscopy .
- Molecular Dynamics (MD) : Model aggregation tendencies in thin films (e.g., π-π stacking distances ~3.5 Å) to assess charge transport properties .
Research Application Questions
Q. What role does the carboxyethyl substituent play in modifying solubility for aqueous-phase applications (e.g., drug delivery)?
- Methodology :
- Solubility Testing : Measure solubility in water, DMSO, and PBS (pH 7.4). Carboxyethyl groups enhance aqueous solubility (e.g., ~10 mg/mL vs. <1 mg/mL for non-functionalized analogs) .
- Dynamic Light Scattering (DLS) : Assess nanoparticle formation in aqueous media (hydrodynamic radius ~50–100 nm) for drug encapsulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
